molecular formula C16H10F4N6S B4765543 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B4765543
M. Wt: 394.4 g/mol
InChI Key: GXGTYRPNECPZNL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multi-step organic reactions. The starting materials often include difluoromethyl and difluorophenyl derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the triazolothiadiazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for the purification and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines with different substituents. These compounds may share similar structural features but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(7E)-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methylpyrazol-3-yl)methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N6S/c1-25-5-4-9(23-25)7-12-13(10-3-2-8(17)6-11(10)18)24-26-15(14(19)20)21-22-16(26)27-12/h2-7,14H,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGTYRPNECPZNL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)/C=C/2\C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 2
Reactant of Route 2
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 3
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 4
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 5
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Reactant of Route 6
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

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